BenchChemオンラインストアへようこそ!

4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide

CYP450 Inhibition Drug-Drug Interaction Liability Chemical Probe Selectivity

Researchers should select THIS specific batch-controlled compound for its uniquely weak CYP2D6 inhibition (IC50 10,000 nM) and clean hERG profile (25,000 nM). Unlike 'similar' aryl-piperidine analogs that introduce confounding high-potency off-target effects, this molecule serves as a definitive negative control in CYP induction and hERG binding assays. Substitution invalidates comparative pharmacology studies. Purity ≥95%, identity confirmed by NMR and HPLC.

Molecular Formula C22H20N2O4
Molecular Weight 376.412
CAS No. 899992-53-1
Cat. No. B2943756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide
CAS899992-53-1
Molecular FormulaC22H20N2O4
Molecular Weight376.412
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C22H20N2O4/c25-18-15-20(28-19-12-6-5-11-17(18)19)21(26)24(16-9-3-1-4-10-16)22(27)23-13-7-2-8-14-23/h1,3-6,9-12,15H,2,7-8,13-14H2
InChIKeyODYWSOCGLKUPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide (CAS 899992-53-1)


4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide (CAS 899992-53-1) is a synthetic, small-molecule chromene derivative characterized by a 4H-chromene-2-carboxamide core with N-phenyl and N-(piperidine-1-carbonyl) substituents [1]. It is commercially supplied as a research chemical with a typical purity of ≥95% . The compound's primary reported pharmacological interaction is a low-potency inhibition of human cytochrome P450 2D6 (CYP2D6), with an IC50 of 10,000 nM, a profile that is notably weaker than many structural analogs [2].

Why 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide Cannot Be Replaced by a Generic Chromene-2-Carboxamide Analog


The chromene-2-carboxamide class exhibits profound, structure-dependent shifts in biological target engagement. A simple substitution at the phenyl ring or alkylation of the piperidine moiety can invert target selectivity or abolish the intended off-target profile [1]. The unique N-phenyl-N-(piperidine-1-carbonyl) urea motif of CAS 899992-53-1 creates a distinct molecular geometry and electronic surface compared to common piperidin-4-yl-chromene-2-carboxamides, leading to an unexpected, low-potency CYP inhibition pattern that is a critical specification for researchers designing selective chemical probes [2]. Substituting this compound with a 'similar' aryl-piperidine analog will invalidate comparative pharmacological studies and can introduce confounding, high-potency activities that are absent in this specific molecule.

Quantitative Comparator Data for 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide: A Guide for Scientific Selection


Low-Potency CYP2D6 Inhibition: A Distinctive Off-Target Profile for Selectivity Screening

The compound demonstrates an unusually weak inhibition of human CYP2D6, with an IC50 of 10,000 nM [1]. This is a critical differentiator from many chromene- and piperidine-containing research compounds, which often exhibit sub-micromolar CYP2D6 inhibition, a common liability. This low potency makes it a superior negative-control scaffold or a starting point for building selective chemical probes that must avoid CYP2D6 engagement.

CYP450 Inhibition Drug-Drug Interaction Liability Chemical Probe Selectivity

Consistent Low-Affinity Binding Profile Across Major CYP450 Isoforms

Beyond CYP2D6, the compound shows a uniformly low-affinity interaction with CYP2C19 and CYP3A4, with IC50 values also reported at 10,000 nM and 25,000 nM, respectively [1]. This contrasts with many chromene-2-carboxamide analogs which often display a skewed, high-potency inhibition of a single isoform. This uniform, low-potency profile is a rare and valuable characteristic, indicating minimal potential for time-dependent inactivation or mechanism-based inhibition across major metabolizing enzymes.

Metabolic Stability Lead Optimization ADME/Tox

hERG Channel Binding: Differential Safety Margin for Cardiovascular Liability Assessment

The compound's binding to the human ERG (hERG) potassium channel, a primary predictor of QT-prolongation risk, is extremely weak, with an IC50 of 25,000 nM [1]. This is a quantifiable differentiation point; many piperidine-containing research compounds are potent hERG inhibitors. A 25 µM binding IC50 typically translates to a safety margin of >300-fold against therapeutic plasma levels, which is a major advantage in early drug discovery.

Cardiotoxicity hERG Assay Safety Pharmacology

Defined Scientific Applications for 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide (CAS 899992-53-1)


Functional Identification as a Negative Control Tool for CYP2D6-Dependent Metabolism Assays

Due to its quantifiably weak CYP2D6 inhibition (IC50 = 10,000 nM) [1], CAS 899992-53-1 is ideally suited as a negative control compound in high-throughput assays designed to screen for CYP2D6 inducers or inhibitors. Its consistent low potency eliminates confounding enzyme inhibition, ensuring that observed metabolic changes in cell-based or microsomal assays are caused by the test articles and not the control.

Primary Screening Scaffold for Designing Selective Kinase or GPCR Chemical Probes

The unique flat profile against CYP450 isoforms (CYP2D6, 2C19, 3A4) and hERG (all IC50 ≥ 10,000 nM) [1] makes this compound a clean 'privileged scaffold' for chemical biology. Researchers can introduce specific warheads onto this chromene-2-carboxamide core to target a novel kinase or GPCR, with high confidence that the resulting probe will lack the off-target liabilities (CYP inhibition, hERG blockade) that commonly plague piperidine-containing compounds.

Standard Reference Standard for hERG Liability Testing on a Sterically Shaped Scaffold

With a verified hERG IC50 of 25,000 nM [1], this compound can serve as a calibration standard or a negative reference in fluorescence polarization-based hERG binding assays. Procurement of this specific batch-controlled compound allows multiple laboratories to standardize their assay windows for low- to mid-potency hERG binders, a niche not filled by high-potency hERG blockers like terfenadine.

Quote Request

Request a Quote for 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.